3,3',4,4',5-Pentabromdiphenylether

Übersicht

Beschreibung

3,3’,4,4’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their effectiveness in reducing the flammability of materials. their persistence in the environment and potential health risks have raised concerns, leading to regulatory measures to limit their use .

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

Primary Uses:

- Flexible Polyurethane Foam: BDE-99 was primarily used as an additive flame retardant in flexible polyurethane foams found in furniture and transportation seating. Typical concentrations ranged from 2.5% to 15% of the polyol mixture .

- Electronics: It was also utilized in printed circuit boards and other electronic applications due to its flame-retardant properties .

Global Demand Trends:

The global demand for pentaBDE increased significantly from 4,000 tonnes in 1991 to approximately 8,500 tonnes by 1999, with the Americas accounting for the majority of usage . However, production ceased in several regions by 2005 due to health and environmental concerns.

Environmental Impact

Persistence and Bioaccumulation:

BDE-99 is classified as a persistent organic pollutant (POP), meaning it does not easily degrade in the environment and can accumulate in living organisms . Its presence has been detected in various environmental matrices including soil and biota, raising concerns about ecological health.

Contamination Studies:

Research has shown that BDE-99 can be detected in human breast milk and has been linked to neurobehavioral changes in animal studies . Its detection in ecosystems indicates potential long-term impacts on wildlife and human health.

Health Effects

Toxicological Studies:

Toxicological reviews indicate that exposure to BDE-99 can lead to various adverse health effects:

- Endocrine Disruption: BDE-99 has been associated with alterations in thyroid hormone levels and liver function in animal models .

- Neurodevelopmental Impacts: Studies suggest that exposure during critical developmental periods can lead to neurobehavioral deficits .

Case-Control Studies:

A nested case-control study indicated an increased risk of papillary thyroid cancer associated with elevated serum concentrations of PBDEs, including BDE-99. This highlights the potential carcinogenic effects of prolonged exposure .

Regulatory Status

Due to its toxicity and persistence, BDE-99 is included in the Stockholm Convention on Persistent Organic Pollutants, which mandates the elimination of its production and use globally . The regulatory landscape continues to evolve as more data on its effects become available.

Wirkmechanismus

Target of Action

PBDE 126 primarily targets the androgen receptor (AR) in the human body . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

PBDE 126 and its structural analogues interact non-covalently with the AR, displaying a similar binding pattern to the native ligand, testosterone . This interaction can potentially disrupt the normal functioning of the AR signaling pathway, which may adversely impact male reproductive growth and function .

Biochemical Pathways

The primary degradation mechanism of PBDEs involves debromination, resulting in the formation of various bromodiphenyl ethers . This process can lead to the disruption of various biochemical pathways, particularly those involving sex hormones .

Pharmacokinetics

, which may affect their bioavailability and distribution in the body. They are also known for their significant persistence and potential for bioaccumulation .

Result of Action

The disruption of the AR signaling pathway by PBDE 126 can lead to adverse effects on the reproductive system . Additionally, PBDEs have been associated with histopathological changes in immune organs, altered reproductive behavior, decreased embryo survival, and decreased hatching rates .

Action Environment

PBDE 126 is a brominated flame retardant used in a variety of products, including foam-based products, clothing, and electrical equipment . Its action can be influenced by various environmental factors, such as its presence in indoor air, dust, and food . Furthermore, PBDE 126 is known for its long-range environmental transport, which can lead to widespread exposure .

Biochemische Analyse

Cellular Effects

3,3’,4,4’,5-Pentabromodiphenyl ether can have various effects on cells and cellular processes. For instance, it has been suggested that PBDEs may affect hormone levels in the thyroid gland

Molecular Mechanism

It is known that PBDEs can bind to various biomolecules and may inhibit or activate certain enzymes

Dosage Effects in Animal Models

The effects of 3,3’,4,4’,5-Pentabromodiphenyl ether can vary with different dosages in animal models. Some studies have reported potential toxic or adverse effects at high doses

Transport and Distribution

3,3’,4,4’,5-Pentabromodiphenyl ether can be transported and distributed within cells and tissues It may interact with various transporters or binding proteins and may affect its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the aromatic rings .

Industrial Production Methods

Industrial production of 3,3’,4,4’,5-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’,4,4’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated diphenyl ethers.

Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various brominated and hydroxylated derivatives of diphenyl ether. These products can have different properties and applications depending on the degree and type of substitution .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetrabromodiphenyl ether

- Hexabromodiphenyl ether

- Heptabromodiphenyl ether

- Octabromodiphenyl ether

- Decabromodiphenyl ether

Uniqueness

3,3’,4,4’,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct physical and chemical properties. Compared to other PBDEs, it has a higher degree of bromination, leading to greater flame-retardant efficiency but also increased persistence and potential toxicity .

Biologische Aktivität

3,3',4,4',5-Pentabromodiphenyl ether (BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. Due to their persistence in the environment and potential adverse health effects, BDE-99 has garnered significant attention in toxicological research. This article reviews the biological activity of BDE-99, focusing on its endocrine-disrupting properties, metabolic pathways, and associated health risks.

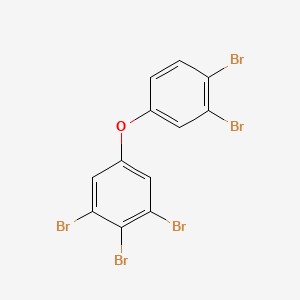

BDE-99 is characterized by its chemical structure, which consists of five bromine atoms attached to two phenyl rings. This configuration contributes to its stability and resistance to degradation in environmental matrices.

| Property | Value |

|---|---|

| Chemical Formula | C12H4Br5O |

| Molecular Weight | 543.7 g/mol |

| CAS Number | 60348-60-9 |

| Melting Point | 190 °C |

| Solubility | Low solubility in water |

Metabolism and Toxicokinetics

Research indicates that BDE-99 undergoes oxidative metabolism primarily via cytochrome P450 enzymes. A study comparing the metabolism of BDE-47 and BDE-99 in rat hepatic microsomes revealed significant differences in metabolite formation rates, suggesting that structural variations among PBDE congeners can influence their metabolic pathways and toxicological profiles .

Endocrine Disruption

BDE-99 has been shown to interact with various nuclear hormone receptors, including estrogen and thyroid hormone receptors. A notable study demonstrated that several PBDEs exhibit agonistic activity towards estrogen receptors (ERα and ERβ), indicating their potential as endocrine disruptors . Specifically, BDE-99 and its metabolites can modulate the transcriptional activity of these receptors, which may lead to reproductive and developmental toxicity.

Case Study: Thyroid Hormone Disruption

A nested case-control study investigated the association between serum concentrations of PBDEs, including BDE-99, and the risk of papillary thyroid cancer (PTC). The findings indicated a significant increase in PTC risk correlated with higher serum levels of BDE-99, particularly among women . This underscores the compound's potential impact on thyroid hormone regulation.

Neurobehavioral Effects

Toxicological assessments have highlighted the neurotoxic effects of BDE-99. In animal models, exposure has been linked to alterations in spontaneous motor behavior and cognitive function. Specifically, studies using locomotion tests in mice showed that BDE-99 exposure resulted in decreased activity levels and impaired learning abilities .

Summary of Toxicological Findings

Eigenschaften

IUPAC Name |

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNIIWPIAVQNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573491 | |

| Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366791-32-4 | |

| Record name | 3,3',4,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366791324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8L2L37ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.